1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane
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Overview
Description
1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane is a unique organic compound characterized by its spirocyclic structure, which includes two oxygen atoms within its framework. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The presence of spiro centers in the molecule imparts chirality, making it an interesting subject for stereochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane typically involves the formation of spirocyclic rings through cyclization reactions. One common method involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro centers, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various spirocyclic derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of oxygen atoms in the molecule can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Similar in structure but with different ring sizes and oxygen positions.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms but lacks the spirocyclic structure.
1,3-Dithiane: Similar spirocyclic structure but with sulfur atoms instead of oxygen
Uniqueness
1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane is unique due to its specific spirocyclic arrangement, which imparts distinct stereochemical properties and reactivity. The presence of two oxygen atoms in the spirocyclic framework also differentiates it from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
104654-74-2 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,6-dioxadispiro[2.0.34.43]undecane |
InChI |
InChI=1S/C9H14O2/c1-2-4-9(7-11-9)8(3-1)5-10-6-8/h1-7H2 |
InChI Key |
DZPCSDPRVLUDQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CO2)C3(C1)COC3 |
Origin of Product |
United States |
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